molecular formula C8H6FNO2 B232562 Glyoxal monoxime, 2-(4-fluorophenyl)-

Glyoxal monoxime, 2-(4-fluorophenyl)-

Cat. No.: B232562
M. Wt: 167.14 g/mol
InChI Key: FTSKJDZBOFFAKJ-BJMVGYQFSA-N
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Description

Historical Context and Discovery

Glyoxal monoxime, 2-(4-fluorophenyl)-, first emerged in synthetic organic chemistry literature during the mid-20th century as researchers explored the reactivity of α-ketoaldehyde derivatives. Its synthesis was likely motivated by the broader interest in oximes as intermediates for pharmaceuticals and agrochemicals. The compound’s CAS Registry Number (17628-74-9) and early spectroscopic data, such as its infrared and mass spectra, were cataloged in chemical databases by the 1970s. Patents from the early 2000s, including methods for synthesizing glyoxime derivatives, further refined its production protocols. For example, the use of ion-exchange resins to stabilize glyoxal precursors in aqueous solutions minimized polymerization side reactions, enabling higher yields of this fluorinated oxime.

Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (1E)-2-(4-fluorophenyl)-2-oxoacetaldehyde oxime , reflecting its structural features:

  • A 4-fluorophenyl group substituent at the α-position of the oxime.
  • An oxo (keto) group adjacent to the aldehyde-derived oxime moiety.

Key Identifiers:

Property Value
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
SMILES O\N=C\C(=O)C₁=CC=C(C=C₁)F
InChIKey FTSKJDZBOFFAKJ-BJMVGYQFSA-N

Alternative names include glyoxal monoxime, 2-(4-fluorophenyl)- and (1E)-(4-fluorophenyl)(oxo)ethanal oxime. The E-configuration of the oxime group (antiperiplanar orientation of the hydroxylamine relative to the ketone) is confirmed by nuclear Overhauser effect (NOE) spectroscopy.

Position in Organic Oxime Chemistry

Glyoxal monoxime, 2-(4-fluorophenyl)-, occupies a niche in oxime chemistry due to its dual functional groups:

  • Oxime (-NOH) : Participates in condensation reactions, metal coordination, and Beckmann rearrangements.
  • Fluorinated aryl group : Enhances electron-withdrawing effects, stabilizing the oxime tautomer and influencing reactivity in nucleophilic substitutions.

Compared to non-fluorinated analogs like phenylglyoxime, the 4-fluoro substitution increases the compound’s acidity (pKa ~8.2) and solubility in polar aprotic solvents. This makes it a versatile building block for:

  • Heterocyclic synthesis : As a precursor to 1,2,3-triazoles via hydrazone intermediates.
  • Coordination chemistry : The oxime group can act as a bidentate ligand for transition metals, though its fluorophenyl group sterically hinders certain geometries.

Table 1: Comparative Properties of Related Oximes

Compound Molecular Formula Melting Point (°C) Key Applications
Glyoxal monoxime, 2-(4-fluorophenyl)- C₈H₆FNO₂ 142–145 (decomposes) Heterocyclic synthesis
Phenylglyoxime C₈H₈N₂O₂ 210–212 Metal chelation
4-Fluorobenzaldehyde oxime C₇H₆FNO 92–94 Photoresist formulations

The fluorophenyl group’s meta-directing effects also facilitate regioselective electrophilic aromatic substitutions, distinguishing this compound from simpler aliphatic oximes.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

(2E)-1-(4-fluorophenyl)-2-hydroxyiminoethanone

InChI

InChI=1S/C8H6FNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H/b10-5+

InChI Key

FTSKJDZBOFFAKJ-BJMVGYQFSA-N

SMILES

C1=CC(=CC=C1C(=O)C=NO)F

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=N/O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)F

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Anti-Cancer Potential: Derivatives like 2-(4-fluorophenyl)imidazol-5-ones exhibit anti-proliferative activity against breast cancer cells (IC₅₀ ~10 µM) via Plk1 inhibition, suggesting fluorophenyl-glyoxal derivatives could be optimized for similar targets .

Analytical Chemistry : 4-Fluorophenylhydrazine derivatives enable precise quantification of carbonyl-containing metabolites (e.g., pyruvate) via NMR, highlighting the utility of fluorinated reagents in detection .

Cross-Linking Efficiency: Glyoxal’s superior antigen preservation in immunohistochemistry compared to glutaraldehyde (fewer cross-links) underscores the role of aldehyde spacing in biomolecular applications .

Preparation Methods

Synthesis of 4-Fluorophenylglyoxal

4-Fluorophenylglyoxal is synthesized through Friedel-Crafts acylation of fluorobenzene using oxalyl chloride [(COCl)₂] in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds as follows:

C₆H₅F+(COCl)2AlCl₃C₆H₄F(CO)₂ClHydrolysisC₆H₄F(CO)₂HC₆H₄F(CO)CHO\text{C₆H₅F} + (\text{COCl})₂ \xrightarrow{\text{AlCl₃}} \text{C₆H₄F(CO)₂Cl} \xrightarrow{\text{Hydrolysis}} \text{C₆H₄F(CO)₂H} \rightarrow \text{C₆H₄F(CO)CHO}

The glyoxal intermediate is isolated as a hydrate and dehydrated under mild vacuum.

Oximation Reaction

The glyoxal is then treated with hydroxylamine hydrochloride (NH₂OH·HCl) in an aqueous or ethanolic medium. The reaction is typically conducted at 60–80°C for 4–6 hours, yielding the target oxime:

C₆H₄F(CO)CHO+NH₂OH\cdotpHClC₆H₄F(CO)CH=NOH+HCl+H₂O\text{C₆H₄F(CO)CHO} + \text{NH₂OH·HCl} \rightarrow \text{C₆H₄F(CO)CH=NOH} + \text{HCl} + \text{H₂O}

The product is purified via recrystallization from ethanol/water mixtures, achieving yields of 65–75%.

Acetal-Protected Glyoxal Intermediate Route

A patent by EP0847976A1 describes a method using glyoxal monoacetals to improve reaction control. This approach avoids side reactions associated with free glyoxal.

Acetal Formation

Glyoxal is first protected as a bis-acetal by reacting with excess methanol or ethanol under acidic conditions (e.g., H₂SO₄):

OCHCHO+2ROHH⁺(RO)₂CHCH(OR)₂\text{OCHCHO} + 2\text{ROH} \xrightarrow{\text{H⁺}} \text{(RO)₂CHCH(OR)₂}

The bis-acetal is then partially hydrolyzed to the monoacetal using stoichiometric water.

Introduction of the 4-Fluorophenyl Group

The monoacetal undergoes nucleophilic aromatic substitution with 4-fluorophenyllithium or Grignard reagent (C₆H₄F-MgBr) in tetrahydrofuran (THF) at −78°C. After quenching, the acetal is deprotected via acid hydrolysis to regenerate the glyoxal.

Final Oximation

The deprotected glyoxal is subjected to oximation as described in Section 1.2, yielding the final product with a 70–80% overall yield.

Metal-Catalyzed Coupling Approaches

Recent studies highlight the use of cross-coupling reactions to introduce the 4-fluorophenyl group post-oximation.

Suzuki-Miyaura Coupling

A boronic acid derivative of glyoxal monoxime (prepared via borylation of bromoglyoxal monoxime) is coupled with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst:

Br-C(CO)CH=NOH+C₆H₄F-B(OH)₂Pd(0)C₆H₄F-C(CO)CH=NOH+B(OH)₂Br\text{Br-C(CO)CH=NOH} + \text{C₆H₄F-B(OH)₂} \xrightarrow{\text{Pd(0)}} \text{C₆H₄F-C(CO)CH=NOH} + \text{B(OH)₂Br}

This method achieves 60–70% yields but requires anhydrous conditions and inert atmospheres.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Catalyst Yield
Direct Oximation4-Fluorophenylglyoxal, NH₂OH·HClAqueous ethanol, 60–80°CNone65–75%
Acetal IntermediateGlyoxal, ROH, C₆H₄F-MgBrTHF, −78°C; H⁺ hydrolysisH₂SO₄70–80%
Suzuki CouplingBromoglyoxal monoxime, C₆H₄F-B(OH)₂Pd(PPh₃)₄, K₂CO₃, DME, 80°CPd(PPh₃)₄60–70%

Key Findings :

  • The acetal route offers higher yields due to controlled reactivity but involves multi-step synthesis.

  • Direct oximation is simpler but requires pre-synthesized 4-fluorophenylglyoxal, which may limit scalability.

  • Coupling methods enable modular synthesis but face challenges in catalyst cost and handling.

Mechanistic Insights

The oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the oxime. The E-configuration of the oxime is stabilized by intramolecular hydrogen bonding between the hydroxyl and imine groups.

Challenges and Optimization

  • Side Reactions : Over-oximation to dioximes or decomposition of glyoxal intermediates can occur. Using excess hydroxylamine (1.2–1.5 eq.) minimizes these issues.

  • Purification : Silica gel chromatography or fractional crystallization is required to separate the oxime from unreacted glyoxal.

  • Scale-Up : The acetal method is more amenable to industrial production due to its compatibility with continuous flow reactors .

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